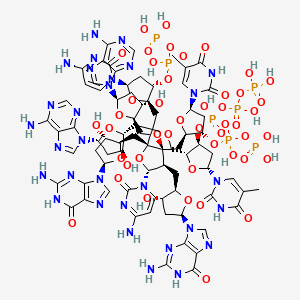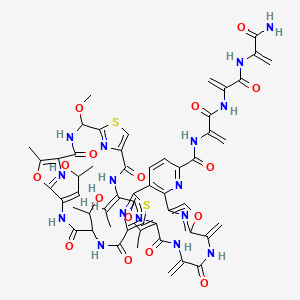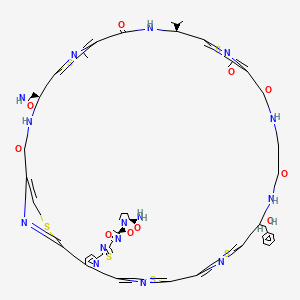
5-Amino-1-(5-phospho-D-ribosyl)imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-1-(5-phospho-D-ribosyl)imidazole is a 1-(phosphoribosyl)imidazole and an aminoimidazole. It is a conjugate acid of a 5-amino-1-(5-phosphonato-D-ribosyl)imidazol-3-ium.
Applications De Recherche Scientifique
Biological Importance and Chemistry
5-Amino-1-(β-D-ribofuranosyl)-imidazole-5’-monophosphate (AIR), a derivative of 5-Amino-1-(5-phospho-D-ribosyl)imidazole, holds significant biological importance. It acts as an intermediate in the biosynthesis of purine ribonucleotides and is a precursor for thiamin biosynthesis in certain organisms. The reactivity and stability of these compounds are influenced by the number of nitrogen atoms in the heterocyclic ring, which stabilize dipolar canonical forms contributing to their electronic structure. Detailed investigations into the spectroscopic properties, including 13 C and 15 N NMR spectroscopy, ultraviolet spectroscopy, infrared, and mass spectroscopy, have been conducted to understand their physical properties and chemical behavior (Lythgoe & Ramsden, 1994).
Enzymatic Polymerization and Oligonucleotide Synthesis
Enzymatic polymerization of 5-amino-1-(2'-deoxy-beta-D-ribofuranosyl)imidazole-4-carboxamide-5'-triphosphate (dZTP) using terminal deoxynucleotidyltransferase yields homopolymers, demonstrating the compound’s potential in nucleic acid research and biotechnology. The chemical synthesis of dZ and dZTP from 2'-deoxyinosine underlines its significance in oligonucleotide synthesis (Pochet & D'ari, 1990), (Pochet & Dugué, 1995).
Facile Solid-Phase Synthesis
5-Amino-1-β-D-ribofuranosylimidazole-4-carboxamide-5'-monophosphate (ZMP) and its derivatives are synthesized through a facile solid-phase method, avoiding the challenges of direct chemical phosphorylation. This approach opens new avenues for synthesizing nucleotide derivatives and their analogs, essential for studying biological processes and drug development (Oliviero et al., 2010).
Metabolism in Eukaryotic Cells
Studies on the metabolism of 5-amino-4-imidazolecarboxamide riboside (Z-riboside) in eukaryotic cells reveal its potential role in regulating cellular metabolism and as a pharmacological agent in various pathological conditions. Understanding the phosphorylation pathways and metabolic fate of Z-riboside provides insights into its impact on purine and pyrimidine nucleotide synthesis, offering a foundation for its use in therapeutic interventions (Sabina et al., 1985).
Nonenzymatic Synthesis and Rearrangement
5-Amino-1-beta-D-ribofuranosylimidazole 5'-monophosphate (AIR) is a key precursor to purine ribonucleotides and the pyrimidine portion of thiamin. The nonenzymatic synthesis and observed rearrangement of its ribonucleoside form (AIRs) in aqueous solutions highlight the chemical lability and potential biotic relevance of these transformations, which could have implications for understanding early biochemical pathways and the stability of biochemical intermediates (Groziak et al., 1988).
Propriétés
Nom du produit |
5-Amino-1-(5-phospho-D-ribosyl)imidazole |
|---|---|
Formule moléculaire |
C8H14N3O7P |
Poids moléculaire |
295.19 g/mol |
Nom IUPAC |
[(2R,3S,4R)-5-(5-aminoimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C8H14N3O7P/c9-5-1-10-3-11(5)8-7(13)6(12)4(18-8)2-17-19(14,15)16/h1,3-4,6-8,12-13H,2,9H2,(H2,14,15,16)/t4-,6-,7-,8?/m1/s1 |
Clé InChI |
PDACUKOKVHBVHJ-ZRTZXPPTSA-N |
SMILES isomérique |
C1=C(N(C=N1)C2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)N |
SMILES canonique |
C1=C(N(C=N1)C2C(C(C(O2)COP(=O)(O)O)O)O)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z,2Z)-4-amino-2-[amino(methylsulfanyl)methylidene]-3-isocyano-4-methylsulfanylbut-3-enenitrile](/img/structure/B1257124.png)
![3-[3,5-dimethyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-4-pyrazolyl]-N-(3-fluoro-4-methylphenyl)propanamide](/img/structure/B1257125.png)





![2-[2-[[2-[26-(2-Amino-2-oxoethyl)-19-benzyl-9-hydroxy-12-[(4-hydroxyphenyl)methyl]-7,30-dimethyl-11,14,21,28-tetraoxo-31-oxa-4,17,24,41-tetrathia-10,13,20,27,37,42,43,44,45,46-decazaoctacyclo[37.2.1.12,5.115,18.122,25.129,32.06,10.033,38]hexatetraconta-1(42),2,5(46),18(45),22,25(44),29,32(43),33(38),34,36,39-dodecaen-36-yl]-1,3-thiazole-4-carbonyl]amino]prop-2-enoylamino]prop-2-enoic acid](/img/structure/B1257133.png)

![4-[[[5-[[[(2S)-1-[(2-methylpropan-2-yl)oxy]-6-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]-1-oxohexan-2-yl]amino]-oxomethyl]-1H-imidazol-4-yl]-oxomethyl]amino]benzoic acid ethyl ester](/img/structure/B1257138.png)

![(14S,17Z,27S)-N-(3-amino-3-oxoprop-1-en-2-yl)-17-ethylidene-14-[(1R)-1-hydroxyethyl]-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide](/img/structure/B1257147.png)

